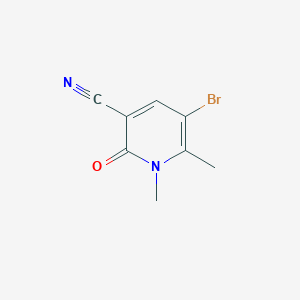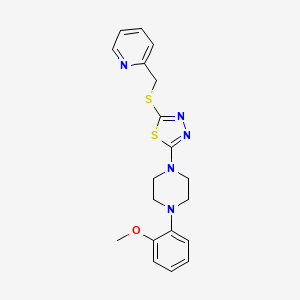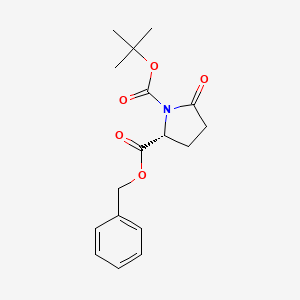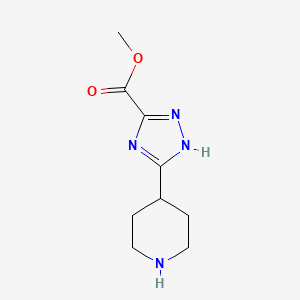
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. These compounds, including a range of 2-substituents, have shown remarkable diversity in their effectiveness, with some having IC50 values less than 10 nM. This synthesis extends previous reactions leading to these compounds, highlighting their potential in cancer research and therapy (Deady et al., 2005).
Novel Heterocyclic Systems
Another study focused on the transformation of aminonaphthyridinones into novel heterocyclic systems. Specifically, the reaction involving Hofmann rearrangement led to the creation of unique compounds with pyrrole-type reactivity. This research not only contributes to the field of organic chemistry but also opens new pathways for the development of compounds with potential biological applications (Deady & Devine, 2006).
Structural and Pharmacokinetic Studies
Investigations into the structural and pharmacokinetic aspects of benzonaphthyridine anti-cancer agents have provided insights into their antitumor activity and tissue retention properties. These studies help in understanding the relationship between the chemical structure of these compounds and their biological effectiveness, offering crucial information for the development of more effective anticancer drugs (Lukka et al., 2012).
Anti-inflammatory and Anticancer Potential
Research into naphthyridine derivatives has also explored their anti-inflammatory and anticancer potentials. Compounds have been identified that not only exhibit high cytotoxicity against cancer cell lines but also inhibit the secretion of pro-inflammatory cytokines. Such findings suggest the dual therapeutic potential of these compounds, making them valuable candidates for further development in drug discovery (Madaan et al., 2013).
Propriétés
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-15-7-12-19-22(30)20(24(31)27-17-8-10-18(32-2)11-9-17)13-28(23(19)25-15)14-21(29)26-16-5-3-4-6-16/h7-13,16H,3-6,14H2,1-2H3,(H,26,29)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCYRBSAWJJYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-fluorophenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2375613.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2375614.png)
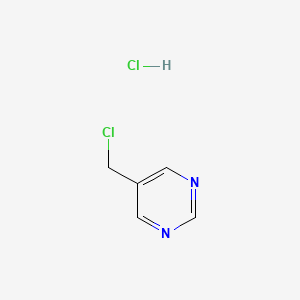
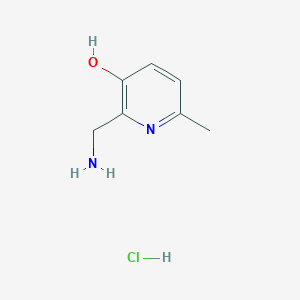
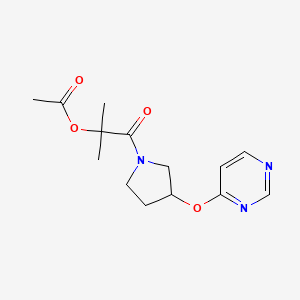

![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)

